molecular formula C10H18ClN5O3 B1390064 {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride CAS No. 1185299-94-8

{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride

Cat. No.: B1390064
CAS No.: 1185299-94-8
M. Wt: 291.73 g/mol
InChI Key: SMEAYYKJTFAWIG-UHFFFAOYSA-N
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Description

{5-[(2,6-Dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride is a synthetic organic compound featuring a tetrazole ring linked to a morpholine derivative via a methyl group and an acetic acid backbone, stabilized as a hydrochloride salt. The tetrazole moiety is a nitrogen-rich heterocycle often employed in medicinal chemistry as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . Analytical data (NMR, HPLC, LC-MS) confirm its structural integrity, though specific pharmacological applications remain under investigation, likely positioning it as a research intermediate or precursor in drug discovery .

Properties

IUPAC Name

2-[5-[(2,6-dimethylmorpholin-4-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3.ClH/c1-7-3-14(4-8(2)18-7)5-9-11-12-13-15(9)6-10(16)17;/h7-8H,3-6H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAYYKJTFAWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NN=NN2CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185299-94-8
Record name 1H-Tetrazole-1-acetic acid, 5-[(2,6-dimethyl-4-morpholinyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride typically involves multiple steps, starting with the formation of the tetrazole ring. One common approach is the Hantzsch tetrazole synthesis , which involves the reaction of a hydrazine derivative with a nitrile in the presence of an acid. The morpholine moiety can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or molecular frameworks, which can be further utilized in subsequent chemical processes.

Scientific Research Applications

Overview

{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride is a compound characterized by its unique molecular structure, comprising a tetrazole ring and a morpholine moiety. Its molecular formula is C₁₀H₁₈ClN₅O₃, with a molecular weight of 291.74 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications as a building block in drug development and other industrial processes.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. It can facilitate the synthesis of pharmaceuticals and agrochemicals through various chemical reactions. The presence of the tetrazole ring allows for unique reactivity patterns that can be exploited in the development of novel compounds.

Biological Research

The compound is utilized in biological research as a tool for studying enzyme mechanisms and cellular processes. Its ability to interact with biological targets makes it suitable for use as a probe in biological imaging studies. Researchers investigate its binding affinities and interactions with specific proteins or enzymes to understand better their functions and roles within biological systems.

Medicinal Chemistry

In the field of medicine, derivatives of this compound are being explored for therapeutic potential. Studies have indicated that compounds containing tetrazole rings often exhibit significant biological activity, making them candidates for drug development targeting various diseases, including cancer and infectious diseases.

Industrial Applications

This compound is also relevant in industrial settings where it can be incorporated into the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, enhancing their performance in various applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Drug Development : Research has demonstrated that modifications to the tetrazole ring can enhance pharmacological properties. For example, derivatives have shown promise in inhibiting specific enzymes linked to cancer progression.
  • Biological Imaging : The compound has been employed in imaging studies where its ability to selectively bind to certain proteins aids in visualizing cellular processes in real-time.
  • Material Science : Investigations into its use in polymer synthesis have revealed that incorporating this compound can improve thermal stability and mechanical properties of the resulting materials.

Mechanism of Action

The mechanism by which {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a tetrazole ring, a dimethyl-substituted morpholine, and an acetic acid group. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of Tetrazole-Containing Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Known Applications/Properties
Target Compound (HCl salt) C₁₁H₁₉ClN₄O₃ 302.75 Tetrazole, 2,6-dimethylmorpholine, Acetic acid Research intermediate (analytical data available)
Cephalosporin Analog (from ) C₁₆H₁₆N₈O₅S₂Na 477.47 Beta-lactam, thiadiazole, tetrazole-acetyl Antibiotic (beta-lactamase resistance)
Generic Tetrazole-Acetic Acid Derivative C₆H₇N₄O₂ 167.15 Tetrazole, acetic acid Bioisostere in drug design [Hypothetical]

Functional and Pharmacological Insights

  • Tetrazole Role : The tetrazole ring in the target compound, like in the cephalosporin analog, may enhance binding to biological targets through hydrogen bonding or ionic interactions. However, the cephalosporin’s tetrazole-acetyl group is critical for antibiotic activity, whereas the target compound’s role remains undetermined .
  • This contrasts with the cephalosporin’s thiadiazole group, which contributes to bacterial enzyme resistance .
  • Hydrochloride Salt : The salt form enhances aqueous solubility, a feature absent in neutral tetrazole derivatives, making it more suitable for formulation .

Physicochemical Properties

  • Solubility: The hydrochloride salt likely confers higher water solubility than non-ionic tetrazole analogs.
  • Stability : Morpholine’s conformational rigidity may improve stability under physiological conditions compared to flexible aliphatic chains in other derivatives.

Biological Activity

{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride (CAS No. 1185299-94-8) is a compound that incorporates a tetrazole ring and a morpholine moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H18ClN5O3
  • Molecular Weight : 291.74 g/mol
  • CAS Number : 1185299-94-8

Synthesis

The synthesis of this compound typically involves:

  • Formation of the tetrazole ring via Hantzsch synthesis.
  • Introduction of the morpholine moiety through subsequent reactions using appropriate reagents and conditions .

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For example:

  • A study demonstrated that various tetrazole compounds possess antibacterial and antifungal properties, with some derivatives showing superior activity compared to standard antibiotics like ampicillin .
CompoundActivityReference
Compound 23Better than ampicillin against most cultures
Compound 24Good antimicrobial activity against tested organisms
N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo...MIC values comparable to penicillin

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been noted for their anti-inflammatory and analgesic properties. These effects are often attributed to their ability to inhibit specific enzymes or receptors involved in pain pathways .

Anticancer Activity

Preliminary studies suggest that some tetrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth . However, specific data on this compound's anticancer effects are still limited.

The biological activity of this compound is likely mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors that modulate pain and inflammation responses.

Case Studies

Several studies have explored the biological effects of tetrazole derivatives:

  • Antimicrobial Study : A series of substituted tetrazoles were synthesized and evaluated for their antimicrobial activity against various bacterial strains, demonstrating significant zones of inhibition compared to control drugs .
  • Analgesic Activity Examination : Research indicated that certain tetrazole compounds could reduce pain perception in animal models, suggesting potential therapeutic applications in pain management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride
Reactant of Route 2
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.